3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a scaffold notable for its pharmacological relevance, particularly in adenosine receptor modulation and kinase inhibition . The structure features a 4-fluorophenyl group at position 3 and a naphthalen-1-ylmethylthio moiety at position 7. These substituents confer unique electronic and steric properties, influencing binding affinity and metabolic stability. The fluorine atom enhances lipophilicity and bioavailability, while the naphthalenylmethylthio group may improve target engagement through π-π stacking interactions .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5S/c22-16-8-10-17(11-9-16)27-20-19(25-26-27)21(24-13-23-20)28-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKPFUMMOCOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation.
Mode of Action
The compound acts as a reversible inhibitor of LSD1. It interacts with LSD1, suppressing its expression and thereby inhibiting its function. This leads to an increase in cellular ROS content and induction of apoptosis.
Biological Activity
The compound 3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a derivative of triazolopyrimidine, a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 387.44 g/mol. The presence of the 4-fluorophenyl and naphthalen-1-ylmethylthio groups suggests potential interactions that may enhance its biological activity.
Biological Activity Overview
Triazolopyrimidine derivatives have been studied for various biological activities, including:
- Antibacterial Activity : Triazolo(4,5-d)pyrimidine derivatives have shown effectiveness against Gram-positive bacteria, making them potential candidates for treating bacterial infections such as pneumonia and septicemia .
- Anticancer Properties : Research indicates that triazolopyrimidines can exhibit antiproliferative effects against various cancer cell lines. The compound's structure may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
The exact mechanism of action for This compound has not been extensively detailed in the literature. However, triazolopyrimidine derivatives typically act by:
- Inhibiting Enzymatic Activity : Many compounds in this class inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest in cancer cells.
- Disrupting Bacterial Cell Walls : The antibacterial properties are often attributed to the ability to interfere with bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related triazolopyrimidine compounds:
- Antibacterial Efficacy :
- Anticancer Activity :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues, their substituents, molecular properties, and biological activities:
Key Research Findings and Comparative Analysis
Adenosine Receptor Selectivity: The target compound exhibits superior A₂A receptor selectivity (IC₅₀ < 50 nM) compared to its piperazine-substituted analogue (IC₅₀ = 68 nM), likely due to the naphthalenylmethylthio group’s bulkier hydrophobic profile .
Synthetic Accessibility :
- The benzyl-piperazine derivative (Compound 7) achieves a 90% yield under mild conditions, suggesting efficient synthetic routes for N-heterocyclic substitutions .
- In contrast, the target compound’s naphthalenylmethylthio group requires multi-step thiol-alkylation, reducing overall yield (~65%) .
Metabolic Stability :
- The trifluoromethylbenzylthio analogue (C₁₉H₁₄F₃N₅OS) shows extended half-life (t₁/₂ = 8.2 h) due to reduced CYP2C9 metabolism, whereas the target compound’s naphthalene moiety increases CYP3A4 liability .
Structural-Activity Relationships (SAR) :
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A common approach involves cyclizing hydrazine derivatives with pyrimidine intermediates. For example, US6525060B1 discloses the use of azide intermediates in palladium-catalyzed reactions to form triazolo[4,5-d]pyrimidines.
Procedure :
- Intermediate preparation : React 4,5-diaminopyrimidine-2(1H)-one with sodium azide in dichloromethane at 0–5°C.
- Cyclization : Treat the azide with tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane at 80°C for 12 hours.
- Isolation : Yield ≈ 65% after column chromatography (hexane/ethyl acetate, 3:1).
Multicomponent One-Pot Synthesis
Adapting PMC10180348’s methodology fortriazolo[4,3-a]pyrimidines, a three-component reaction could be modified fortriazolo[4,5-d]pyrimidines:
Modified Protocol :
- Reactants : 5-Amino-1H-1,2,3-triazole, ethyl 4,4,4-trifluoroacetoacetate, and 4-fluorobenzaldehyde.
- Conditions : Ethanol, reflux (78°C), 24 hours with ammonium para-toluenesulfonate (APTS) catalyst.
- Outcome : Forms the triazolopyrimidine core with inherent 4-fluorophenyl substitution (yield: 55–60%).
Optimization and Mechanistic Insights
Palladium-Catalyzed Steps
US6525060B1 emphasizes the role of palladium catalysts in azide-alkyne cycloadditions (e.g., forming the triazole ring). Key parameters:
Solvent and Base Effects
- Non-nucleophilic bases (e.g., N,N-diisopropylamine) improve yield in cyclization steps by minimizing side reactions.
- Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
A related compound (PubChem CID 3154589) confirms the triazolopyrimidine core’s planarity and substituent orientations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed | 65–70 | High regioselectivity | Costly catalysts, air-sensitive |
| Multicomponent | 55–60 | One-pot, fewer steps | Limited substituent flexibility |
| Thiol-alkylation | 68–72 | Mild conditions, scalable | Requires pre-functionalized core |
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves cyclization reactions. For example:
- Step 1: Formation of the triazolopyrimidine core via cyclization of 4-fluorophenylhydrazine with a thiolated precursor (e.g., naphthalen-1-ylmethyl isothiocyanate).
- Step 2: Optimization of reaction conditions (e.g., nitrogen atmosphere, ethanol/water solvent mixtures) to improve yield .
- Purification: Column chromatography or recrystallization for isolating intermediates and final products .
Q. Which spectroscopic methods are critical for structural characterization?
Q. What initial biological screening assays are recommended?
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., ADP-Glo™ for antiplatelet activity) .
- Antimicrobial Testing: MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Questions
Q. How do substituents influence the compound’s structure-activity relationship (SAR)?
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Fluorine | Benzyl | ↑ Metabolic stability | |
| Naphthalenyl | Thioether | ↑ Lipophilicity | |
| Chlorine | Pyrimidine | Alters enzyme affinity |
Key Insight: Fluorine enhances target binding via hydrophobic interactions, while bulkier groups (e.g., naphthalenyl) improve membrane permeability .
Q. What strategies resolve low yields in multi-step syntheses?
Q. How can contradictory biological data across studies be addressed?
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent Models: Assess oral bioavailability and half-life in Sprague-Dawley rats .
- Tissue Distribution: Radiolabeled compound tracking via LC-MS/MS .
- Metabolite Identification: Hepatic microsome incubations to detect sulfoxidation or demethylation .
Methodological Challenges
Q. How to optimize regioselectivity in triazole-pyrimidine fusion?
Q. What computational tools predict binding modes with kinase targets?
- Molecular Docking (AutoDock/Vina): Screen against PDB structures (e.g., EGFR kinase) to prioritize synthetic targets .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
